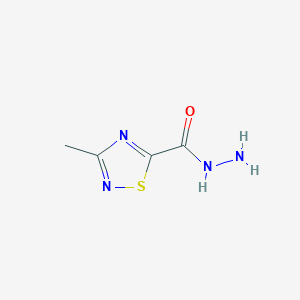

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

Vue d'ensemble

Description

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4OS. It is known for its significant role as an intermediate in the synthesis of various pharmaceutical compounds. This compound is characterized by a thiadiazole ring, which contains both nitrogen and sulfur atoms, making it a versatile building block in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide typically involves the reaction of methyl hydrazinecarbodithioate with appropriate reagents under controlled conditions. One common method includes the Pinner reaction on deuterated acetonitrile, which is converted into Pinner salt and then into deuterated acetamidine before forming the thiadiazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using safer and more efficient reagents to avoid hazardous materials. The process may include steps such as the reaction of acetamide with chlorocarbonyl sulfinyl chloride and methyl cyanoformate .

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes

This compound undergoes condensation with aromatic and heterocyclic aldehydes to form hydrazones, a reaction critical for developing bioactive derivatives.

Example reaction :

Key experimental parameters :

-

Solvent : Absolute ethanol

-

Reaction time : 1–2 hours

-

Molar ratio : 1:1 (hydrazide:aldehyde)

Representative products and activities :

These hydrazones demonstrate enhanced antimycobacterial activity compared to parent compounds, emphasizing the role of the thiadiazole ring in bioactivity .

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems, particularly in synthetic pathways for pharmaceuticals.

Example :

In deuterated analog synthesis (e.g., deuterated fezolinetant intermediates), cyclization occurs via:

-

Bromine-mediated route : Uses brominating agents (e.g., NBS) to form thiadiazole rings .

-

Hypochlorite route : Involves NaOCl under acidic conditions for ring closure .

Critical factors :

-

Isotopic purity preservation during deuterium incorporation .

-

Reaction specificity for regioselective thiadiazole formation.

Hydrazide Reactivity

The carbohydrazide group (-CONHNH₂) enables:

-

Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides, isocyanates).

-

Oxidation : Forms diazenium intermediates under strong oxidizing conditions.

Thiadiazole Ring Modifications

-

Electrophilic substitution : Limited due to electron-deficient nature of the thiadiazole ring.

-

Ring-opening reactions : Occurs under extreme conditions (e.g., strong acids/bases), yielding sulfhydryl-containing intermediates.

Stability and Degradation

Key observations :

-

Thermal stability : Decomposes above 250°C without melting .

-

Hydrolytic stability : Resistant to hydrolysis under neutral pH but degrades in strongly acidic/basic media.

Degradation products :

-

Thioamides and ammonia (under alkaline hydrolysis).

-

Sulfur-containing fragments (e.g., H₂S) at high temperatures.

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

Structural Overview

The compound features a thiadiazole ring known for its reactivity and ability to interact with various biological targets. The presence of the hydrazide functional group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Scientific Research Applications

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide has a wide range of applications:

Chemistry

- Building Block : It serves as a fundamental building block in synthesizing complex organic molecules and heterocyclic compounds.

Biology

- Precursor for Bioactive Molecules : The compound is crucial in developing bioactive molecules with potential therapeutic effects.

Medicine

- Pharmaceutical Synthesis : It plays a role in synthesizing pharmaceutical compounds targeting specific receptors such as the NK-3 receptor for treating sex-hormone-dependent diseases. For instance, derivatives have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations comparable to established drugs like isoniazid .

Industry

- Agrochemicals Production : It is utilized in producing various agrochemicals and materials with specific properties.

Research indicates that this compound exhibits significant biological activity:

- Antimycobacterial Activity : Recent studies show that derivatives of this compound demonstrate potent antimycobacterial activity against M. tuberculosis strains, with some derivatives exhibiting minimal cytotoxicity against normal cell lines .

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Its structural properties allow it to interact with various enzymes and proteins, potentially leading to cytotoxic effects on cancer cell lines .

Antimycobacterial Activity Study

A study investigated the synthesis of novel hydrazone derivatives from this compound. These derivatives demonstrated significant antimycobacterial activity against M. tuberculosis H37Rv strains with MIC values ranging from 0.07 to 0.32 µM. Notably, some compounds exhibited selectivity indices indicating minimal cytotoxicity against normal human cells .

Pharmacokinetics

Research on related thiadiazole derivatives has shown favorable pharmacokinetic profiles in animal models. One study highlighted advanced pharmacokinetics for a derivative in rats, suggesting that this compound may exhibit similar beneficial absorption and metabolism characteristics .

Mécanisme D'action

The mechanism of action of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a key intermediate in the synthesis of fezolinetant, a selective antagonist of the NK-3 receptor. This interaction modulates the receptor’s activity, leading to therapeutic effects in the treatment of sex-hormone dependent diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with similar structural features but different functional groups.

1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substituents and biological activities.

Uniqueness

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and biological activity. Its role as an intermediate in the synthesis of fezolinetant highlights its importance in medicinal chemistry .

Activité Biologique

3-Methyl-1,2,4-thiadiazole-5-carbohydrazide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

This compound features a thiadiazole ring that is known for its reactivity and ability to interact with various biological targets. The presence of the hydrazide functional group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors such as the NK-3 receptor .

Target Interactions

The compound is involved in several biochemical pathways:

- Enzyme Interaction : It acts as an intermediate in the synthesis of drugs like fezolinetant, indicating its role in enzyme-mediated reactions.

- Cellular Effects : Studies suggest that it can influence cell signaling pathways and gene expression, potentially leading to cytotoxic effects on cancer cell lines .

Pharmacokinetics

Research indicates that derivatives of thiadiazole compounds exhibit favorable pharmacokinetic profiles in animal models. For instance, one study highlighted a related thiadiazole derivative demonstrating advanced pharmacokinetics in rats, suggesting that this compound may similarly exhibit beneficial absorption and metabolism characteristics.

Antimicrobial Properties

A significant area of research has focused on the antimicrobial activity of this compound and its derivatives:

- Minimum Inhibitory Concentration (MIC) : In studies involving Mycobacterium tuberculosis, derivatives exhibited MIC values ranging from 0.07 to 0.32 µM, comparable to the standard drug isoniazid. Notably, one derivative showed an MIC of 0.073 µM with minimal cytotoxicity against normal cell lines .

| Compound | MIC (µM) | Cytotoxicity (Selectivity Index) |

|---|---|---|

| 3d | 0.073 | HEK-293 SI = 3516 |

| 5k | 0.07 | CCL-1 SI = 2979 |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that while some derivatives exhibited potent antimycobacterial activity, they maintained low toxicity towards normal cells. This highlights their potential as therapeutic agents with favorable safety profiles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimycobacterial Activity : A study evaluated various hydrazone derivatives based on thiadiazole structures against Mycobacterium tuberculosis. The results indicated that modifications to the thiadiazole moiety significantly influenced antimicrobial potency and selectivity .

- Synthetic Applications : The compound serves as a crucial building block for synthesizing complex organic molecules in medicinal chemistry. Its derivatives have been explored for their potential as new drug candidates targeting various diseases .

- Safety Profile : Oral administration studies in animal models demonstrated that high doses (up to 2000 mg/kg) did not result in mortality or adverse effects, indicating a promising safety profile for further development .

Propriétés

IUPAC Name |

3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQISHJANPSPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375066-73-1 | |

| Record name | 3-methyl-1,2,4-thiadiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.